molecular formula C22H14F8N4 B11097672 5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole

5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole

Cat. No.: B11097672
M. Wt: 486.4 g/mol
InChI Key: NXUBSRHLSQXTSQ-UHFFFAOYSA-N
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Description

5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluorinated butyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and other substitution reactions can occur, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The pyrazole rings may also play a role in the compound’s biological activity by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: A fluorinated compound with a similar structure but different functional groups.

    Octafluoro-1,4-diiodobutane:

Uniqueness

5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole is unique due to its combination of fluorine atoms and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H14F8N4

Molecular Weight

486.4 g/mol

IUPAC Name

5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole

InChI

InChI=1S/C22H14F8N4/c23-19(24,17-11-15(31-33-17)13-7-3-1-4-8-13)21(27,28)22(29,30)20(25,26)18-12-16(32-34-18)14-9-5-2-6-10-14/h1-12H,(H,31,33)(H,32,34)

InChI Key

NXUBSRHLSQXTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C3=CC(=NN3)C4=CC=CC=C4)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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